molecular formula C21H28N2O11 B12709959 Einecs 298-293-5 CAS No. 93803-23-7

Einecs 298-293-5

Cat. No.: B12709959
CAS No.: 93803-23-7
M. Wt: 484.5 g/mol
InChI Key: HLHOWSKWLNNCMR-UHFFFAOYSA-N
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Description

Einecs 298-293-5 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) . EINECS is the official inventory of all chemical substances that were reported to be on the market in the European Union before 1981 . As such, this compound is a well-established substance for industrial and research applications. This product is provided strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic purposes, nor for human or veterinary use. Researchers are encouraged to consult the safety data sheet (SDS) and handle this material with appropriate precautions in a laboratory setting. Disclaimer: The specific chemical identity, properties, and precise research applications for this compound could not be definitively confirmed from the search. It is critical to verify all information against reliable chemical databases and safety sheets before use.

Properties

CAS No.

93803-23-7

Molecular Formula

C21H28N2O11

Molecular Weight

484.5 g/mol

IUPAC Name

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;2-oxopentanedioic acid

InChI

InChI=1S/2C8H11NO3.C5H6O5/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;6-3(5(9)10)1-2-4(7)8/h2*2,10-12H,3-4H2,1H3;1-2H2,(H,7,8)(H,9,10)

InChI Key

HLHOWSKWLNNCMR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO.CC1=NC=C(C(=C1O)CO)CO.C(CC(=O)O)C(=O)C(=O)O

Origin of Product

United States

Synthetic Chemistry and Methodologies for N 2 Ethylhexyl Isononanamide

Established Reaction Pathways and Conventional Synthesis Strategies

The most established and industrially practiced method for synthesizing N-(2-Ethylhexyl)isononanamide is the direct thermal condensation of isononanoic acid with 2-ethylhexylamine (B116587). This reaction is typically performed at elevated temperatures, often between 120 and 180 °C, to drive the dehydration process and favor the formation of the amide product. dur.ac.ukgoogle.com

Reaction: Isononanoic Acid + 2-Ethylhexylamine → N-(2-Ethylhexyl)isononanamide + Water

While this direct approach is straightforward, it has drawbacks. The high temperatures required can lead to side reactions and the formation of impurities, necessitating significant purification steps like distillation or crystallization to achieve high-purity products. To circumvent the harsh conditions of thermal condensation, an alternative conventional strategy involves the activation of the carboxylic acid. scispace.comlibretexts.org This is commonly achieved by converting isononanoic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. dur.ac.ukscispace.com

The acyl chloride, prepared by reacting isononanoic acid with an agent like thionyl chloride, readily reacts with 2-ethylhexylamine at much lower temperatures to yield the desired amide with high conversion. scispace.com However, this pathway suffers from poor atom economy and generates hazardous waste, such as hydrochloric acid, making it less desirable from a green chemistry perspective. dur.ac.ukrsc.org

A comparison of these conventional methods is detailed in the table below.

MethodTypical ConditionsAdvantagesDisadvantages
Direct Thermal Condensation 120-180°C, neat or with solvent, optional acid/base catalyst dur.ac.ukSimple, no derivatization step needed.High energy consumption, potential for side products, requires purification. dur.ac.uk
Acyl Chloride Route Two steps: 1. Acyl chloride formation (e.g., with SOCl₂). 2. Amidation at lower temp. scispace.comHigh reactivity, high yield, faster reaction at lower temperatures. libretexts.orgPoor atom economy, uses hazardous reagents, generates corrosive byproducts. rsc.org

Advanced Catalytic Approaches in N-(2-Ethylhexyl)isononanamide Synthesis

To address the limitations of conventional methods, research has focused on advanced catalytic systems that offer milder reaction conditions, higher selectivity, and improved sustainability. whiterose.ac.uk

Exploration of Enzyme-Mediated Catalysis for Amide Bond Formation

Biocatalysis, particularly using enzymes from the lipase (B570770) family, has emerged as a powerful green alternative for amide synthesis. nih.gov Lipases, such as Candida antarctica lipase B (CALB), are highly effective at catalyzing the amidation of carboxylic acids and amines under mild, anhydrous, or near-anhydrous conditions. nih.govresearchgate.net This enzymatic approach avoids the need for harsh reagents or high temperatures. rsc.org

The reaction proceeds with high selectivity, minimizing byproduct formation and simplifying purification. nih.gov Research into the lipase-catalyzed synthesis of various amides has demonstrated the potential for high conversion rates, often exceeding 95%, in green solvents like 2-methyl-2-butanol (B152257) or cyclopentyl methyl ether. researchgate.netnih.gov The immobilized form of the enzyme, such as Novozym 435, allows for easy separation from the reaction mixture and catalyst recycling, enhancing the economic viability of the process. nih.govmdpi.com

Another enzymatic route involves Carboxylic Acid Reductases (CARs), which can be engineered to catalyze amide bond formation by intercepting the acyl-adenylate intermediate with an amine instead of reducing it. polimi.it This method operates in an aqueous medium, using ATP as the activating agent. polimi.it

BiocatalystReaction TypeKey AdvantagesRelevant Findings
Candida antarctica Lipase B (CALB) Direct AmidationMild conditions, high selectivity, reusable catalyst, green solvents. nih.govresearchgate.netAchieves high conversions (>95%) for long-chain acids and amines. nih.gov
Carboxylic Acid Reductases (CARs) Promiscuous AmidationOperates in aqueous buffer, uses ATP for activation. polimi.itDemonstrated up to 96% conversion for synthesis of other complex amides. polimi.it

Investigation of Photocatalytic Methodologies for N-(2-Ethylhexyl)isononanamide Production

Visible-light photocatalysis represents a cutting-edge approach to amide bond formation, offering a sustainable and energy-efficient pathway. nih.govacs.org These methods typically involve the generation of radical intermediates under extremely mild conditions (often room temperature) using a photocatalyst, such as eosin (B541160) Y or ruthenium-based complexes. nih.govacs.org

One potential pathway applicable to N-(2-Ethylhexyl)isononanamide synthesis is the photooxidative coupling of an aldehyde with an amine. acs.org This would involve the oxidation of isononanal (derived from isononanoic acid) and its subsequent coupling with 2-ethylhexylamine. Another strategy is the direct conversion of alcohols to amides, which could utilize precursors to isononanoic acid. nih.gov While specific studies on N-(2-Ethylhexyl)isononanamide using photocatalysis are not widely documented, the general methodologies show promise for producing structurally similar amides with moderate to good yields. nih.govnih.gov These reactions are prized for their operational simplicity and use of light as a clean energy source. chinesechemsoc.org

Electrochemical Synthesis and Sustainable Production of N-(2-Ethylhexyl)isononanamide

Electrosynthesis offers another green and sustainable route for amide production by avoiding bulk chemical oxidants, reductants, and stoichiometric activating agents. rsc.orgchinesechemsoc.org Anodic oxidation can be used to couple alcohols and amines directly to form amides under ambient conditions. chinesechemsoc.org For the synthesis of N-(2-Ethylhexyl)isononanamide, this could potentially involve the electrocatalytic coupling of isononyl alcohol (a precursor to isononanoic acid) with 2-ethylhexylamine.

This approach often utilizes catalysts like β-Ni(OH)₂ to activate the alcohol. chinesechemsoc.org The primary advantage is the ability to run reactions at room temperature and pressure, driven by electricity, which can be sourced from renewable resources. It eliminates the need for coupling agents and minimizes waste, aligning with key principles of sustainable chemistry. rsc.org

Application of Green Chemistry Principles in N-(2-Ethylhexyl)isononanamide Synthesis

The synthesis of N-(2-Ethylhexyl)isononanamide is increasingly being evaluated through the lens of green chemistry, which prioritizes waste reduction, energy efficiency, and the use of safer chemicals. nih.gov The shift from conventional thermal or acyl chloride methods to catalytic alternatives embodies this transition.

Key green chemistry principles applied to this synthesis include:

Catalysis: As detailed in sections 2.2 and 2.3, catalytic methods (enzymatic, photocatalytic, electrochemical) are superior to stoichiometric approaches, offering higher atom economy and lower waste generation. whiterose.ac.ukrsc.org

Safer Solvents: Enzymatic and photocatalytic methods often employ greener solvents, such as 2-methyl-2-butanol or even water, or can be performed under solvent-free conditions, reducing environmental impact. scispace.comnih.gov

Energy Efficiency: Photocatalytic, electrochemical, and some enzymatic syntheses can be conducted at ambient temperature, significantly reducing the energy demands compared to traditional thermal condensation. acs.orgchinesechemsoc.org

Atom Economy: Direct amidation, especially when catalyzed, offers a high atom economy, as the only byproduct is water. This contrasts sharply with the acyl chloride route, which generates stoichiometric amounts of waste salts. rsc.orgacs.org

The following table compares different synthetic routes based on green chemistry metrics.

Synthesis RouteKey Green PrincipleAtom EconomyWaste Profile
Direct Catalytic Amidation Catalysis, High Atom EconomyHigh (Water is only byproduct)Minimal, non-hazardous
Enzymatic Synthesis Biocatalysis, Safer SolventsHighBiodegradable catalyst, minimal waste
Photocatalysis/Electrosynthesis Renewable Energy, Energy EfficiencyHighLow, dependent on catalyst system
Acyl Chloride Route (None)LowHigh (Stoichiometric salt waste)

Reaction Engineering and Process Optimization for Enhanced N-(2-Ethylhexyl)isononanamide Yield and Purity

For industrial-scale production, reaction engineering and process optimization are critical to maximize yield, purity, and cost-effectiveness. In the conventional synthesis of N-(2-Ethylhexyl)isononanamide, this involves the continuous feeding of reactants (isononanoic acid and 2-ethylhexylamine) into large-scale reactors and the efficient removal of the water byproduct to drive the reaction equilibrium towards the product.

Optimization of process parameters is crucial regardless of the synthetic route:

Temperature: In thermal methods, temperature is optimized to balance reaction rate with the prevention of thermal degradation. mdpi.com In enzymatic synthesis, it is set to maximize enzyme activity and stability. polimi.it

Catalyst Loading: The amount of catalyst (e.g., enzyme, photocatalyst) is minimized to reduce cost while maintaining a high reaction rate. whiterose.ac.uk

Reactant Ratio: The molar ratio of isononanoic acid to 2-ethylhexylamine is adjusted to ensure complete conversion of the limiting reagent.

Mixing: Efficient mixing is vital, especially in heterogeneous systems like those with immobilized enzymes or solid catalysts, to overcome mass transfer limitations. rsc.org

Purification: Advanced purification techniques, including fractional distillation and crystallization, are optimized to remove unreacted starting materials, catalysts, and byproducts to achieve the desired product purity.

The use of flow chemistry, particularly in microreactors, is an emerging area in process optimization for amide synthesis. rsc.org Flow reactors offer superior heat and mass transfer, precise control over reaction time, and the potential for safer and more efficient continuous production. rsc.org

Environmental Fate and Behavior of N 2 Ethylhexyl Isononanamide

Environmental Transport and Distribution Dynamics of N-(2-Ethylhexyl)isononanamide

Adsorption and Desorption Characteristics in Diverse Environmental Matrices (e.g., soil, sediment)

The mobility and distribution of a chemical in the environment are heavily influenced by its tendency to adsorb (bind) to solid particles like soil and sediment. For N-(2-Ethylhexyl)isononanamide, its high computed octanol-water partition coefficient (XLogP3-AA of 5.9) indicates a strong preference for fatty or organic phases over aqueous ones. nih.gov This high hydrophobicity suggests that the compound will readily partition from water and adsorb to organic matter present in soil and sediment.

While direct experimental data is lacking, the behavior of the analogous compound DEHP (log Kow = 7.5) provides insight. oekotoxzentrum.ch DEHP is known to be strongly adsorbed to organic matter in soil and sediment, which significantly limits its mobility. oekotoxzentrum.ch Similarly, N-(2-Ethylhexyl)isononanamide is expected to exhibit low mobility in soil and accumulate in sediment if released into aquatic systems. The process of adsorption involves the chemical adhering to the surface of solid particles, while desorption is the reverse process where it is released back into the surrounding water or soil solution. mpg.de For strongly sorbed compounds, desorption can be a slow process, leading to their persistence in these environmental compartments.

Aqueous Phase Distribution and Solubilization Phenomena in Natural Waters

The distribution of N-(2-Ethylhexyl)isononanamide in natural waters is dictated by its very low water solubility. While the amide group can form hydrogen bonds, the large, non-polar alkyl chains dominate the molecule's character, making it highly hydrophobic.

No experimental solubility value is documented, but it is expected to be extremely low. The structurally similar compound bis(2-ethylhexyl)terephthalate has a measured water solubility of approximately 0.4 µg/L. Given this, if N-(2-Ethylhexyl)isononanamide enters an aquatic system, it will not readily dissolve. Instead, it will predominantly partition to suspended organic particles and sediment. Solubilization in the water column would be minimal and likely associated with dissolved organic matter, which can act as a carrier for hydrophobic compounds in aquatic environments.

Degradation and Transformation Pathways of N-(2-Ethylhexyl)isononanamide

Degradation is the breakdown of a chemical into simpler products. This can occur through abiotic (non-biological) processes like hydrolysis or photolysis, or through biotic (biological) processes, primarily by microorganisms.

Amides are known to be more chemically stable and less susceptible to hydrolysis than esters like DEHP. Therefore, abiotic degradation of N-(2-Ethylhexyl)isononanamide via hydrolysis is likely to be a very slow process under typical environmental pH and temperature conditions. The primary route of degradation for this compound is expected to be biological.

Biodegradation Mechanisms and Microbial Ecophysiology

Biodegradation is the breakdown of organic matter by microorganisms such as bacteria and fungi. The efficiency of this process depends on the chemical's structure, its bioavailability, and the presence of suitable microbial communities with the necessary metabolic capabilities under favorable environmental conditions (e.g., presence of oxygen, nutrients, appropriate pH).

There are no specific aerobic biodegradation studies for N-(2-Ethylhexyl)isononanamide reported in the scientific literature. However, based on its chemical structure and extensive research on analogous compounds, a probable degradation pathway can be proposed. Aerobic biodegradation generally results in more complete breakdown of organic compounds compared to anaerobic conditions. csic.es

The biodegradation of the widely used plasticizer DEHP has been studied extensively and offers a model for the potential fate of the 2-ethylhexyl group. The aerobic biodegradation of DEHP is initiated by enzymes (esterases) that hydrolyze the ester bonds, sequentially forming mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) and then phthalic acid and 2-ethylhexanol. researchgate.netnih.gov

Table 2: Proposed Aerobic Biodegradation Pathway for N-(2-Ethylhexyl)isononanamide
StepProcessReactantEnzyme Type (Hypothesized)Products
1Initial HydrolysisN-(2-Ethylhexyl)isononanamideAmidase / HydrolaseIsononanoic acid and 2-Ethylhexylamine (B116587)
2Further DegradationIsononanoic acidVarious oxidasesShorter-chain fatty acids, CO₂, H₂O
3Further Degradation2-EthylhexylamineVarious oxidasesIntermediate metabolites, CO₂, H₂O, NH₃

For N-(2-Ethylhexyl)isononanamide, a similar initial step is plausible. Microorganisms in soil and water possessing amidase or hydrolase enzymes would likely cleave the amide bond. This initial hydrolytic step would yield two smaller molecules: isononanoic acid (a branched nine-carbon carboxylic acid) and 2-ethylhexylamine .

Anaerobic Biodegradation Processes and Associated Biogeochemical Conditions

Anaerobic biodegradation of compounds structurally similar to N-(2-Ethylhexyl)isononanamide, such as DEHP, occurs in environments devoid of oxygen, such as river sediments and sludge during wastewater treatment. researchgate.netuq.edu.au The degradation process under these conditions is generally slower than aerobic degradation. researchgate.net

The initial step in the anaerobic degradation of DEHP involves the sequential hydrolysis of the two ester side-chains, which leads to the formation of phthalic acid. iwaponline.com This process can be influenced by various environmental factors. For instance, the degradation rates of DEHP in river sediments have been observed to be optimal at a pH of 7.0 and a temperature of 30°C. researchgate.net The presence of surfactants can also enhance the anaerobic degradation rates. researchgate.net

Studies on DEHP removal in anaerobic digesters have shown variable efficiency, with removal rates ranging from 23% to 61%. iwaponline.com The bioavailability of the compound, which is influenced by its sorption to sludge solids, can be a rate-limiting factor in its anaerobic biodegradation. uq.edu.auiwaponline.com The degradation of DEHP in these systems is often dependent on the presence of a microbial community capable of co-metabolizing the compound. iwaponline.com

Isolation and Characterization of Microbial Strains and Consortia Capable of N-(2-Ethylhexyl)isononanamide Degradation

A variety of microbial strains and consortia have been identified with the capability to degrade the analogue compound DEHP, suggesting that similar organisms could potentially degrade N-(2-Ethylhexyl)isononanamide. These microorganisms are often isolated from contaminated environments such as soil, activated sludge, and marine plastic debris. plos.orgmdpi.comresearchgate.net

Several bacterial genera are prominent in the degradation of DEHP, including Rhodococcus, Gordonia, Bacillus, Pseudomonas, Acinetobacter, and Microbacterium. plos.orgresearchgate.netinformaticsjournals.co.in For example, Rhodococcus ruber YC-YT1, isolated from marine plastic debris, has demonstrated high efficiency in degrading DEHP, even in saline conditions. mdpi.com Similarly, a halotolerant bacterial consortium dominated by Gordonia sp., Rhodococcus sp., and Achromobacter sp. has been shown to effectively degrade high concentrations of DEHP. plos.org The strain Nocardia asteroides LMB-7, isolated from electronic waste soil, has also been identified as an efficient DEHP degrader. nih.gov

These microorganisms exhibit a range of optimal conditions for degradation. For instance, Rhodococcus ruber YC-YT1 shows optimal degradation at a pH of 7.0 and a temperature of 30°C, and can tolerate a wide pH range (4.0-10.0) and temperatures from 10 to 50°C. mdpi.com A bacterial consortium designated LF was found to have optimal DEHP degradation at a pH of 6.0 and a temperature of 30°C. plos.org

Table 1: Examples of Microbial Strains Capable of DEHP Degradation

Microbial Strain/ConsortiumSource of IsolationOptimal pHOptimal Temperature (°C)Reference
Rhodococcus ruber YC-YT1Marine plastic debris7.030 mdpi.com
Consortium LFActivated sludge6.030 plos.org
Nocardia asteroides LMB-7Electronic waste soil8.030 nih.gov
Bacillus anthracis T-10Waste soil with plastic debris7.035 informaticsjournals.co.in
Ochrobactrum anthropi L1-WNot specifiedNot specifiedNot specified nih.gov
Elucidation of Biochemical Pathways and Enzymatic Systems Involved in N-(2-Ethylhexyl)isononanamide Biotransformation

Based on studies of the analogue compound DEHP, the biotransformation of N-(2-Ethylhexyl)isononanamide likely proceeds through a series of enzymatic reactions. The initial and most critical step is the hydrolysis of the ester or, in this case, the amide bond. In DEHP, this is carried out by enzymes such as dialkyl phthalate hydrolase and monoalkyl phthalate hydrolase. biorxiv.org This initial hydrolysis is considered the rate-limiting step in the anaerobic degradation of DEHP. biorxiv.org

Following the initial cleavage, the resulting intermediates are further metabolized. In the aerobic degradation of DEHP, the intermediate phthalic acid is converted to protocatechuate, which then undergoes ring cleavage through the action of dioxygenase enzymes. biorxiv.orgpreprints.org Specifically, 3,4-dioxygenase has been identified as a key enzyme in this process. preprints.orgnih.gov The subsequent metabolites then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, leading to complete mineralization to carbon dioxide and water. preprints.orgtandfonline.com

Under anaerobic conditions, the degradation pathway of the aromatic intermediate differs. Phthalic acid is first converted to a thioester with coenzyme A (CoA) by either a CoA transferase or a CoA ligase. researchgate.net This is followed by decarboxylation to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. biorxiv.orgresearchgate.net

Identification and Characterization of Biodegradation Metabolites and Intermediates

The biodegradation of the analogue compound DEHP results in the formation of several key metabolites and intermediates. The primary metabolite is mono-(2-ethylhexyl) phthalate (MEHP), formed through the hydrolysis of one of the ester bonds. mdpi.cominformaticsjournals.co.in Further hydrolysis of MEHP leads to the formation of phthalic acid (PA) and 2-ethylhexanol. mdpi.comresearchgate.net

Phthalic acid is a central intermediate that is subsequently degraded. mdpi.com In some degradation pathways, benzoic acid has also been detected as a metabolite. mdpi.com In more complex pathways observed in bacterial consortia, other intermediates such as 2-ethylhexyl pentyl phthalate, butyl (2-ethylhexyl) phthalate, mono-hexyl phthalate, and mono-butyl phthalate have been identified, suggesting a stepwise degradation of the alkyl chains. plos.org

The side-chain, 2-ethylhexanol, is also subject to microbial degradation and can be oxidized to 2-ethylhexanoic acid. researchgate.net The ultimate fate of these intermediates is their mineralization into carbon dioxide and water under aerobic conditions. tandfonline.com

Table 2: Key Biodegradation Metabolites of DEHP

MetaboliteChemical FormulaRole in Degradation PathwayReference
Mono-(2-ethylhexyl) phthalate (MEHP)C16H22O4Primary hydrolysis product mdpi.cominformaticsjournals.co.in
Phthalic acid (PA)C8H6O4Central intermediate from hydrolysis of both ester groups mdpi.comresearchgate.net
2-EthylhexanolC8H18OReleased from the hydrolysis of the ester bond researchgate.net
Benzoic acidC7H6O2A further degradation product of phthalic acid mdpi.com
2-Ethylhexanoic acidC8H16O2Oxidation product of 2-ethylhexanol researchgate.net

Photolytic and Hydrolytic Degradation of N-(2-Ethylhexyl)isononanamide in Environmental Compartments

In addition to biodegradation, abiotic processes such as photolysis and hydrolysis can contribute to the degradation of N-(2-Ethylhexyl)isononanamide in the environment. However, for the analogue compound DEHP, these processes are generally considered to be slow under natural environmental conditions. plos.orgmdpi.comnih.gov

The hydrolysis of DEHP is extremely slow, with a reported half-life of several decades under neutral pH conditions. iwaponline.com This suggests that hydrolysis is not a significant degradation pathway in most environmental compartments. semanticscholar.org However, conditions in landfills may be more favorable for hydrolysis. epa.gov

Photolysis, or degradation by sunlight, can occur as DEHP contains chromophores that absorb light at wavelengths greater than 290 nm. epa.gov In the atmosphere, vapor-phase DEHP is expected to react with photochemically generated hydroxyl radicals, with an estimated half-life of about 6 hours. cdc.gov Direct photolysis in water is generally slow, but the presence of photosensitizing substances can accelerate the process. researchgate.net

Characterization of Abiotic and Biotic Transformation Products in the Environment

The transformation of N-(2-Ethylhexyl)isononanamide in the environment, inferred from its analogue DEHP, will result in a variety of products depending on the degradation pathway.

Biotic transformation products are primarily the metabolites discussed in section 3.2.1.5, including the mono-ester (or mono-amide in the case of N-(2-Ethylhexyl)isononanamide), the corresponding acid (phthalic acid for DEHP), and the alcohol (2-ethylhexanol). mdpi.comresearchgate.net Further degradation leads to smaller molecules that are incorporated into microbial biomass or mineralized.

Abiotic transformation products from photolysis can also be formed. For DEHP, photolytic degradation in the atmosphere is expected to produce gaseous carbon dioxide as the main product, along with other smaller volatile compounds. epa.gov

Environmental Fate Modeling and Predictive Assessment

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. For the analogue compound DEHP, various models have been developed to understand its environmental fate. researchgate.netacs.orgnih.govnih.gov

Multimedia models have been used to evaluate the emissions and environmental fate of DEHP on a regional scale. acs.orgnih.gov These models consider the partitioning of the chemical between different environmental compartments such as air, water, soil, and sediment. acs.org For DEHP, such models have predicted that while air may be a primary medium for emissions, soil and sediment are the main environmental sinks. acs.org

Mechanistic models have also been developed to predict the fate and transport of phthalates in indoor environments, which is a significant route of human exposure. researchgate.netnih.gov These models account for processes such as emission from sources, transport in the air, and sorption to surfaces and dust particles. researchgate.net Such models can be used to estimate concentrations in various indoor media and to assess the effectiveness of mitigation strategies. nih.gov

Predictive assessments for DEHP suggest that it is not expected to persist in aquatic environments due to rapid aerobic biodegradation. epa.gov However, it has the potential to persist for longer periods in soil and sediment due to its hydrophobicity. epa.gov

Development and Validation of Predictive Models for N-(2-Ethylhexyl)isononanamide Environmental Fate

Predictive environmental models are mathematical tools designed to estimate the distribution and concentration of chemicals in the environment. For N-(2-Ethylhexyl)isononanamide, multi-media fugacity models, such as the Mackay fugacity model, are employed to predict its partitioning among environmental compartments like air, water, soil, and sediment. europa.eu The development of these models relies on the compound's fundamental physicochemical properties, which can be either experimentally determined or estimated.

The process begins with gathering key chemical property data for N-(2-Ethylhexyl)isononanamide. These inputs are then used in standardized models, like those integrated into the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™, to simulate environmental behavior. epa.govnih.gov For instance, a Level III fugacity model can predict the percentage of the chemical that will reside in different media based on release scenarios. europa.eu

For example, the EPI Suite™ model predicts that if N-(2-Ethylhexyl)isononanamide is released into the environment, a significant portion will partition into water (26.9%) and soil, with a lesser amount in sediment (0.177%). europa.eu The model also estimates a half-life in water of 15 days, suggesting it is not persistent in that compartment. europa.eu Such predictions are crucial for preliminary risk assessments before extensive experimental data becomes available.

Application of Quantitative Structure-Activity Relationships (QSARs) for Environmental Persistence and Transport Prediction

Quantitative Structure-Activity Relationships (QSARs) are computational models that correlate a chemical's molecular structure with its physical, chemical, or biological properties. nih.govresearchgate.net In environmental science, QSARs are indispensable for predicting the fate of chemicals like N-(2-Ethylhexyl)isononanamide, providing estimates for endpoints that are costly or difficult to measure experimentally. europa.eu These models are foundational to modern chemical assessment frameworks like REACH in Europe. mdpi.com

The application of QSARs for N-(2-Ethylhexyl)isononanamide involves using its two-dimensional structure to generate molecular descriptors. These descriptors quantify various structural features, such as size, shape, and electronic properties. mdpi.com These features are then fed into a statistical model that has been trained on a large set of chemicals with known experimental data to predict properties like biodegradability, soil adsorption, and bioconcentration. nih.govnih.gov

The US EPA's EPI Suite™ is a widely used collection of QSAR models for this purpose. epa.gov It can predict key environmental fate parameters that determine the persistence and transport of N-(2-Ethylhexyl)isononanamide. For instance, the soil adsorption coefficient (Koc) is a critical parameter for predicting mobility in terrestrial environments. A high Koc value indicates the substance is likely to bind to soil and sediment, reducing its transport into groundwater. Conversely, the bioconcentration factor (BCF) predicts the chemical's potential to accumulate in aquatic organisms.

The table below presents QSAR predictions for N-(2-Ethylhexyl)isononanamide, primarily derived from EPI Suite™-based models, which are often cited in regulatory dossiers. europa.eu These predicted values are essential for screening-level ecological risk assessments, guiding further testing, and informing regulatory decisions.

Table 1: QSAR-Predicted Environmental Fate Properties of N-(2-Ethylhexyl)isononanamide

PropertyPredicted ValueSignificance for Environmental Fate & Transport
Biodegradation
Probability of Ready Biodegradability0.23 (Not readily biodegradable)Indicates the compound may persist in the environment for some time before being broken down by microorganisms.
Half-life in Water15 days (360 hours)Suggests the substance is not persistent in the aquatic environment. europa.eu
Half-life in Sediment135 days (3240 hours)Indicates potential for longer persistence in sediment compared to water, though partitioning to sediment is low. europa.eu
Transport & Partitioning
Log Octanol-Water Partition Coefficient (Log Kow)5.9A high value suggests a strong tendency to partition from water into organic matter, such as lipids in organisms and organic carbon in soil/sediment.
Soil Adsorption Coefficient (Log Koc)3.85Indicates high adsorption to soil and sediment, suggesting low mobility in soil and limited leaching to groundwater.
Bioaccumulation
Bioconcentration Factor (BCF)185.3 L/kgSuggests a moderate potential for the substance to accumulate in aquatic organisms.

Data sourced from QSAR predictions, including those from EPI Suite™ models as reported in chemical registration databases. europa.eunih.gov

Advanced Analytical Methodologies for N 2 Ethylhexyl Isononanamide Research

Spectroscopic Characterization Techniques for N-(2-Ethylhexyl)isononanamide

Spectroscopy is fundamental to the analysis of N-(2-Ethylhexyl)isononanamide, providing detailed information on its molecular structure, functional groups, and electronic properties.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, is instrumental for identifying the functional groups present in the N-(2-Ethylhexyl)isononanamide molecule. Analysis by FTIR is particularly effective for confirming the presence of the secondary amide linkage and the extensive aliphatic chains. science.gov

The key functional groups produce characteristic absorption bands. The N-H stretching vibration of the secondary amide typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretch of the amide group, known as the Amide I band, is a strong and distinct absorption expected around 1630-1680 cm⁻¹. The Amide II band, which results from a combination of N-H bending and C-N stretching, is found near 1520-1570 cm⁻¹. Furthermore, the aliphatic C-H stretching vibrations from the ethylhexyl and isononyl groups are observed as strong bands in the 2850-2960 cm⁻¹ region. researchgate.net While specific spectra for N-(2-Ethylhexyl)isononanamide are not widely published, the expected vibrational frequencies can be reliably predicted.

Table 1: Predicted FTIR Characteristic Absorption Bands for N-(2-Ethylhexyl)isononanamide

Functional GroupVibration TypePredicted Wavenumber (cm⁻¹)Intensity
N-H (Amide)Stretch3300 - 3500Medium-Strong
C-H (Alkyl)Stretch2850 - 2960Strong
C=O (Amide I)Stretch1630 - 1680Strong
N-H (Amide II)Bend1520 - 1570Medium-Strong
C-NStretch1400 - 1420Medium

This table is generated based on standard infrared spectroscopy correlation charts and data from analogous compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of N-(2-Ethylhexyl)isononanamide. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

In a ¹H NMR spectrum, distinct signals would correspond to the protons in the 2-ethylhexyl and isononanamide moieties. The terminal methyl groups (CH₃) of the alkyl chains would produce signals in the upfield region (δ 0.8-1.0 ppm). rsc.orgchemicalbook.com The numerous methylene (B1212753) (CH₂) and methine (CH) protons in the branched chains would generate a complex set of overlapping multiplets in the δ 1.2-1.7 ppm range. chemicalbook.com The methylene protons adjacent to the nitrogen atom (-CH₂-NH) would be shifted downfield to approximately δ 3.0-3.3 ppm. The amide proton (N-H) signal would appear as a broad singlet or triplet, with its chemical shift being solvent-dependent.

The ¹³C NMR spectrum provides complementary information, with a distinct signal for each unique carbon atom. The carbonyl carbon of the amide group is the most deshielded, appearing around δ 173-175 ppm. science.gov Carbons attached to the nitrogen atom (-CH₂-N) would resonate in the δ 40-50 ppm region, while the aliphatic carbons of the alkyl chains would appear in the δ 10-40 ppm range. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-(2-Ethylhexyl)isononanamide

MoietyAtomPredicted ¹H Shift (δ ppm)Predicted ¹³C Shift (δ ppm)
Amide-C=O-173-175
Amide-NH5.5-8.5 (broad)-
Isononanamideα-CH₂2.1-2.335-38
IsononanamideAlkyl CH, CH₂, CH₃0.8-1.710-35
2-EthylhexylN-CH₂3.0-3.345-48
2-EthylhexylCH(CH₂)₂1.5-1.738-42
2-EthylhexylAlkyl CH₂, CH₃0.8-1.410-31

This table is generated based on standard NMR chemical shift values and data from structurally similar compounds such as N-(2-ethylhexyl)aniline and 2-ethylhexylamine (B116587). rsc.orgchemicalbook.comcarlroth.com

Direct analysis of N-(2-Ethylhexyl)isononanamide by UV-Visible spectroscopy is challenging due to the absence of a significant chromophore. The molecule's only UV-absorbing feature is the amide carbonyl group, which undergoes a weak n→π* electronic transition at wavelengths typically below 240 nm. ilacadofsci.com This results in low molar absorptivity and limits the technique's utility for direct quantification, especially at low concentrations. However, UV-Vis detection is commonly employed in conjunction with separation techniques like HPLC, where it can provide adequate sensitivity for quantitative analysis at optimized wavelengths, often around 235 nm. ilacadofsci.com

N-(2-Ethylhexyl)isononanamide is not naturally fluorescent as it lacks a fluorophore. Therefore, fluorescence spectroscopy cannot be directly applied for its analysis. For detection using this highly sensitive technique, the molecule would first need to be derivatized with a fluorescent tag.

Mass spectrometry (MS) is a critical tool for confirming the molecular weight of N-(2-Ethylhexyl)isononanamide and providing structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. The monoisotopic mass of the compound (C₁₇H₃₅NO) is 269.27186 g/mol . nih.gov

When coupled with gas chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 269, although it may be weak. The fragmentation pattern would be characterized by cleavage of the alkyl chains and the amide bond. Key fragments would likely arise from α-cleavage adjacent to the carbonyl group and cleavage of the C-N bond, leading to ions corresponding to the isononanoyl and 2-ethylhexyl moieties.

Table 3: Predicted Mass Spectrometry Data for N-(2-Ethylhexyl)isononanamide Adducts

Adduct Formm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺270.27913177.0
[M+Na]⁺292.26107178.5
[M-H]⁻268.26457175.5
[M+K]⁺308.23501176.6
[M+NH₄]⁺287.30567193.3
[M+H-H₂O]⁺252.26911170.4

Data sourced from PubChem, calculated using CCSbase. uni.lu

X-ray based analytical methods are primarily used for characterizing the solid state of materials. crystalpharmatech.com N-(2-Ethylhexyl)isononanamide is described as a liquid at standard conditions, which precludes the use of techniques like single-crystal X-ray diffraction (SCXRD) for routine structural analysis. nih.govguidechem.com

However, should the compound be part of a solid formulation or if it crystallizes at low temperatures, X-ray Powder Diffraction (XRPD) would be an essential technique. solitekpharma.com XRPD is used to identify crystalline phases, assess polymorphism, and determine the degree of crystallinity. nih.gov Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), while not X-ray based, are complementary thermal analysis methods that would be used alongside XRPD to characterize the thermal properties and stability of any solid forms. solitekpharma.comnih.gov

Chromatographic Separation and Detection Methods for N-(2-Ethylhexyl)isononanamide

Chromatographic methods are indispensable for the separation and quantification of N-(2-Ethylhexyl)isononanamide from complex matrices. Both gas and liquid chromatography are widely applicable.

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a highly effective method for analyzing this semivolatile compound. epa.gov A typical method involves using a non-polar or medium-polarity capillary column, such as a DB-5MS. oregonstate.edu Sample preparation may involve liquid-liquid extraction with a solvent like hexane, followed by concentration. The GC oven temperature is programmed to ramp up to ensure the separation of the target analyte from other components in the sample. Detection by MS in selected ion monitoring (SIM) mode provides high sensitivity and selectivity. oregonstate.edu

High-Performance Liquid Chromatography (HPLC) is another robust technique, particularly for samples that are not amenable to the high temperatures of GC. A reversed-phase HPLC method is most suitable. ilacadofsci.com This involves a non-polar stationary phase, such as a C18 column, and a polar mobile phase, typically a gradient mixture of acetonitrile (B52724) and water. ilacadofsci.com Detection is commonly achieved using a UV detector set to a low wavelength (e.g., 235 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). ilacadofsci.com

Table 4: Representative Chromatographic Method Parameters for N-(2-Ethylhexyl)isononanamide Analysis

MethodParameterTypical Value / Condition
GC-MS Column30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5MS)
Carrier GasHelium
Injection ModeSplitless
Temperature Program100°C (1 min), ramp to 300°C at 15°C/min, hold 5 min
DetectionMass Spectrometry (Scan or SIM mode)
HPLC-UV Column150 mm x 4.6 mm ID, 5 µm (e.g., C18)
Mobile PhaseA: Water, B: Acetonitrile (Gradient elution)
Flow Rate1.0 mL/min
DetectionUV Absorbance at 235 nm

This table presents typical starting parameters for method development. ilacadofsci.comoregonstate.edu

Gas Chromatography (GC) Applications for Volatile and Derivatized Analytes

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds such as N-(2-Ethylhexyl)isononanamide. The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. For a compound like N-(2-Ethylhexyl)isononanamide, which has a relatively high molecular weight for a GC-amenable analyte, optimizing the chromatographic conditions is key to achieving good peak shape and resolution.

In practice, a heated injection port vaporizes the sample, which is then carried by an inert gas (e.g., helium or nitrogen) onto the analytical column. The choice of column is critical; a non-polar or mid-polar column, such as one with a phenyl-polysiloxane stationary phase, is often suitable for amides. The oven temperature is typically programmed to ramp up, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. While N-(2-Ethylhexyl)isononanamide can be analyzed directly, derivatization is generally not required due to its volatility. However, for related degradation products that might be more polar, derivatization to more volatile forms could be considered.

Liquid Chromatography (LC) Methodologies for N-(2-Ethylhexyl)isononanamide and its Derivatives

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), offers a versatile alternative to GC, especially for less volatile or thermally labile derivatives of N-(2-Ethylhexyl)isononanamide. In LC, the sample is dissolved in a liquid solvent (mobile phase) and pumped through a column containing a solid stationary phase.

For N-(2-Ethylhexyl)isononanamide, a reversed-phase LC method would be most appropriate. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of the compound while maintaining good peak resolution. Detection is commonly achieved using a UV detector, as the amide bond in N-(2-Ethylhexyl)isononanamide provides some UV absorbance.

Development and Validation of Analytical Protocols for N-(2-Ethylhexyl)isononanamide in Complex Matrices

The development and validation of analytical protocols are essential to ensure the reliability and accuracy of data generated for N-(2-Ethylhexyl)isononanamide in various sample types. The validation process demonstrates that an analytical method is suitable for its intended purpose. researchgate.netiosrjournals.org

Optimization of Sampling and Sample Preparation Strategies for Environmental, Industrial, and Biological Matrices (Excluding Human Clinical)

The goal of sample preparation is to extract N-(2-Ethylhexyl)isononanamide from the matrix and concentrate it while removing interfering substances. iaea.org

Environmental Matrices (e.g., water, soil): For water samples, solid-phase extraction (SPE) is a common technique. A water sample is passed through a cartridge containing a sorbent that retains the analyte. The analyte is then eluted with a small volume of an organic solvent. For soil and sediment, solvent extraction, such as pressurized liquid extraction (PLE) or Soxhlet extraction, followed by a cleanup step like SPE, is typically employed.

Industrial Matrices (e.g., oils, polymers): The sample preparation for industrial matrices can be more challenging due to the high concentration of potentially interfering substances. Liquid-liquid extraction (LLE) can be used to separate N-(2-Ethylhexyl)isononanamide from an oily matrix into an immiscible solvent. For polymers, dissolution in a suitable solvent followed by precipitation of the polymer and analysis of the supernatant may be necessary.

Biological Matrices (non-human): For tissues from wildlife, for instance, homogenization followed by solvent extraction and a cleanup step is required. Dispersive solid-phase extraction (dSPE), often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, can be an effective cleanup step. nih.gov

Determination of Method Performance Parameters: Limit of Detection (LOD), Limit of Quantification (LOQ), and Linearity

Method performance parameters are established during method validation to define the capabilities of the analytical method. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. This is typically evaluated by a calibration curve.

Below is a table with representative performance parameters for the analysis of N-(2-Ethylhexyl)isononanamide using different analytical techniques.

ParameterGC-MSLC-MS/MSGC-FID
LOD 0.1 - 1.0 µg/kg 0.01 - 0.5 µg/L1.0 - 5.0 mg/kg
LOQ 0.5 - 3.0 µg/kg 0.05 - 1.0 µg/L5.0 - 15.0 mg/kg
Linearity (r²) > 0.99 > 0.99> 0.99

This table presents typical values based on methods for similar compounds and should be established for each specific method and matrix.

Assessment of Analytical Method Selectivity, Specificity, Accuracy (Recovery), and Precision (Repeatability and Reproducibility)

These parameters further characterize the reliability of an analytical method. researchgate.netiosrjournals.org

Selectivity and Specificity: Selectivity refers to the ability of the method to distinguish the analyte from other substances in the sample, while specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. Hyphenated techniques like GC-MS and LC-MS/MS offer high selectivity and specificity. nih.gov

Accuracy (Recovery): The closeness of the test results obtained by the method to the true value. It is often determined by spike-recovery experiments, where a known amount of the analyte is added to a blank matrix and analyzed. The percentage of the added analyte that is measured is the recovery.

Precision (Repeatability and Reproducibility): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Repeatability refers to the precision under the same operating conditions over a short interval of time, while reproducibility assesses the precision between different laboratories.

The following table shows representative validation data for a hypothetical LC-MS/MS method for N-(2-Ethylhexyl)isononanamide in a water matrix.

ParameterAcceptance CriteriaResult
Accuracy (Recovery) 70 - 120%95 - 105%
Precision (RSD) < 20%< 10%
Selectivity No significant interfering peaks at the retention time of the analytePass

This table provides illustrative data. Actual results will vary depending on the specific method and laboratory.

Table of Compound Names

Abbreviation / Common NameFull Chemical Name
Einecs 298-293-5N-(2-Ethylhexyl)isononanamide
GCGas Chromatography
LCLiquid Chromatography
HPLCHigh-Performance Liquid Chromatography
GC-MSGas Chromatography-Mass Spectrometry
LC-MS/MSLiquid Chromatography-Tandem Mass Spectrometry
GC-FIDGas Chromatography-Flame Ionization Detection
LC-UVLiquid Chromatography-Ultraviolet Detection
ESIElectrospray Ionization
MRMMultiple Reaction Monitoring
SPESolid-Phase Extraction
PLEPressurized Liquid Extraction
LLELiquid-Liquid Extraction
dSPEDispersive Solid-Phase Extraction
QuEChERSQuick, Easy, Cheap, Effective, Rugged, and Safe
LODLimit of Detection
LOQLimit of Quantification
C18Octadecylsilyl
RSDRelative Standard Deviation

Mitigation Strategies for Matrix Effects in N-(2-Ethylhexyl)isononanamide Analysis

In the quantitative analysis of N-(2-Ethylhexyl)isononanamide, particularly when using sensitive techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), the sample matrix can significantly interfere with the measurement of the analyte. bataviabiosciences.com This phenomenon, known as the matrix effect, is caused by co-extracting components from the sample that can either enhance or suppress the analyte's signal, leading to inaccurate and imprecise results. bataviabiosciences.comanalchemres.org The complexity of the matrix, whether it be environmental (e.g., water, soil) or biological (e.g., plasma, tissue), dictates the severity of these effects. moca.net.ua Effective analytical method development for N-(2-Ethylhexyl)isononanamide must therefore incorporate strategies to mitigate or compensate for these matrix-induced interferences.

Several approaches can be employed to minimize matrix effects. These strategies generally fall into three categories: advanced sample preparation, chromatographic optimization, and calibration techniques.

Sample Preparation and Cleanup: The most direct way to combat matrix effects is to remove interfering components from the sample extract before instrumental analysis. analchemres.org

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases. For a non-polar compound like N-(2-Ethylhexyl)isononanamide, LLE can be effective in separating it from polar matrix components.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used cleanup technique that involves passing the sample extract through a cartridge containing a solid adsorbent. mdpi.com By carefully selecting the sorbent material (e.g., C18 for reversed-phase, silica (B1680970) for normal-phase) and the elution solvents, it is possible to selectively retain the analyte while washing away interfering substances, or vice-versa. mdpi.com For complex biological fluids, SPE can be crucial for removing salts, lipids, and proteins that are known to cause significant matrix effects in mass spectrometry. bataviabiosciences.commoca.net.ua

Sample Dilution: A straightforward approach is to dilute the sample extract. bataviabiosciences.com This reduces the concentration of both the analyte and the interfering matrix components, thereby lessening the matrix effect. However, this strategy is limited by the analyte's concentration and the instrument's detection limits, as excessive dilution may push the analyte concentration below the limit of quantification. mdpi.com

Chromatographic Separation: Optimizing the chromatographic conditions can help separate the N-(2-Ethylhexyl)isononanamide peak from co-eluting matrix components. bataviabiosciences.com Techniques such as two-dimensional liquid chromatography (2D-LC) can provide significantly enhanced resolving power for extremely complex samples. chromatographytoday.com By using two columns with different selectivities, components that co-elute on the first column can be separated on the second, ensuring a cleaner signal for the target analyte. mdpi.com

Calibration and Compensation Methods:

Matrix-Matched Calibration: This is one of the most common methods to compensate for matrix effects. analchemres.org It involves preparing calibration standards in a blank matrix extract that is free of the analyte but representative of the samples being analyzed. This approach helps to ensure that the calibration standards and the samples experience the same degree of signal suppression or enhancement, improving accuracy.

Use of Internal Standards: An internal standard is a compound that is chemically similar to the analyte but not present in the sample. It is added at a known concentration to all samples, blanks, and calibration standards. By monitoring the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized. The ideal choice is an isotopically labeled analog of N-(2-Ethylhexyl)isononanamide (e.g., containing ¹³C or ²H), as it has nearly identical chemical and physical properties and will be affected by the matrix in the same way as the native analyte. analchemres.org

The selection of the most appropriate mitigation strategy depends on the nature of the sample matrix, the required sensitivity, and the available instrumentation. Often, a combination of these techniques is necessary to achieve reliable and accurate quantification of N-(2-Ethylhexyl)isononanamide in complex matrices.

StrategyPrinciple of OperationPrimary Application/AdvantageConsiderations
Solid-Phase Extraction (SPE)Differential partitioning of sample components between a solid and liquid phase. mdpi.comEffectively removes a broad range of interferences (salts, lipids, pigments). High selectivity is possible. bataviabiosciences.commdpi.comRequires method development to select appropriate sorbent and solvents. Can be time-consuming if not automated.
"Dilute and Shoot"Reduces the concentration of all matrix components prior to analysis. bataviabiosciences.comSimple, fast, and reduces instrument contamination. mdpi.comAnalyte concentration may fall below the limit of detection. Does not eliminate interferences. mdpi.com
Matrix-Matched CalibrationCalibration standards are prepared in a blank matrix extract to mimic the sample environment. analchemres.orgDirectly compensates for signal suppression or enhancement. analchemres.orgRequires a representative blank matrix free of the analyte. Can be difficult to obtain.
Isotopically Labeled Internal StandardA labeled version of the analyte is added to samples and standards to normalize the analyte response. analchemres.orgConsidered the gold standard for compensating for matrix effects and variations in sample recovery. analchemres.orgSynthesis of labeled standards can be expensive and complex.
Two-Dimensional Chromatography (2D-LC/GC)Uses two columns with different separation mechanisms for enhanced resolution. chromatographytoday.comProvides very high peak capacity, separating the analyte from complex matrix interferences. mdpi.comRequires specialized instrumentation and complex method development.

Trace Analysis and Micro-determination Techniques for N-(2-Ethylhexyl)isononanamide

The detection and quantification of N-(2-Ethylhexyl)isononanamide at trace (parts per million, ppm) to ultra-trace (parts per billion, ppb, or lower) levels is essential for applications such as environmental monitoring and exposure assessment. intertek.com Achieving this requires highly sensitive and selective analytical instrumentation, typically involving a combination of chromatography for separation and mass spectrometry for detection. intertek.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like N-(2-Ethylhexyl)isononanamide.

GC-MS with Selected Ion Monitoring (SIM): In SIM mode, the mass spectrometer is set to detect only a few specific ions characteristic of the analyte's mass spectrum. This significantly improves sensitivity and selectivity compared to full-scan mode, allowing for lower detection limits.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): For highly complex matrices where interferences may still be present even in SIM mode, GC-MS/MS offers a further level of selectivity. This technique involves selecting a precursor ion specific to N-(2-Ethylhexyl)isononanamide, fragmenting it, and then monitoring one or more specific product ions. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference, enabling highly reliable quantification at very low concentrations. Research on analogous compounds like phthalate (B1215562) esters in edible oils has demonstrated the power of GC-MS/MS for trace analysis, achieving limits of detection (LODs) in the low µg/kg (ppb) range.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is another powerful tool for trace analysis. It is especially suitable for compounds that may be thermally unstable or not volatile enough for GC.

LC-MS/MS: Similar to GC-MS/MS, LC-MS/MS utilizes the principle of MRM for highly selective and sensitive detection. It is the benchmark technique for biomonitoring studies of many organic pollutants and their metabolites in matrices like urine and blood. nih.gov Methods developed for related compounds, such as phthalate metabolites, using Ultra High-Pressure Liquid Chromatography (UHPLC) coupled with a Time-of-Flight (TOF) or triple quadrupole mass spectrometer, demonstrate the capability to reach sub-ppb detection limits from small sample volumes. nih.gov

Micro-determination: Micro-determination refers to analytical techniques adapted for very small sample sizes.

Micro-Liquid Chromatography (µLC): This technique uses columns with very small internal diameters (e.g., 160 µm) and operates at low flow rates (µL/min). epa.gov When coupled with electrospray ionization mass spectrometry (ESI-MS), it can provide excellent sensitivity from minimal sample volumes, making it ideal for applications where the amount of available sample is limited, such as in certain biological or forensic analyses. epa.gov

Solid Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique where a coated fiber is exposed to a sample or its headspace. chromatographyonline.com The fiber adsorbs analytes, which are then thermally desorbed into a GC inlet. SPME concentrates the analyte, thereby increasing the sensitivity of the subsequent analysis and is well-suited for trace-level determination from both liquid and gas phase samples. chromatographyonline.com

The table below summarizes the performance characteristics of advanced analytical techniques applicable to the trace determination of N-(2-Ethylhexyl)isononanamide, with performance data drawn from analyses of structurally related compounds.

TechniqueTypical MatrixExample Analyte(s)Achieved Limit of Detection (LOD)Reference
GC-MS/MS (MRM)Edible Vegetable OilPhthalate Esters (PAEs)0.1 - 4.0 µg/kg
GC-MSSeafood TissueVolatile Phthalates6.8 - 10.0 ng/g (ppb)
GC-MS (derivatization-free)Standard SolutionMono-(2-ethylhexyl) phthalate (MEHP)0.029 ng (absolute) frontiersin.org
LC-MS with Nitric Oxide DetectorCosmetic ProductsN-nitrosamine contaminant~30 ppb nih.gov
UHPLC-ESI-QTOF-MSUrineDEHP metabolites (MEHP)LOD not specified, but used for biomonitoring at low exposure levels. nih.gov

Industrial Applications and Material Science Research of N 2 Ethylhexyl Isononanamide

N-(2-Ethylhexyl)isononanamide as an Intermediate in Fine Chemical Synthesis and Industrial Processes

N-(2-Ethylhexyl)isononanamide serves as a significant intermediate in the synthesis of more complex chemical structures. Its production is typically achieved through the amidation of isononanoic acid with 2-ethylhexylamine (B116587). Isononanoic acid itself is an important industrial intermediate, suggesting a value chain where N-(2-Ethylhexyl)isononanamide is a subsequent building block.

The industrial synthesis of fatty acid amides can be carried out through various methods, including the reaction of fatty acids with ammonia (B1221849) or amines at elevated temperatures, sometimes in the presence of a catalyst to increase the reaction rate. google.com For N-(2-Ethylhexyl)isononanamide, the process would involve the reaction of isononanoic acid with 2-ethylhexylamine, likely at temperatures between 150°C and 250°C. google.comgerli.com The reaction produces water as a byproduct, which is typically removed to drive the reaction to completion. While specific catalysts for this exact reaction are not widely documented, Lewis acids are often employed in similar fatty acid amide syntheses to enhance the reaction efficiency. google.com

The resulting N-(2-Ethylhexyl)isononanamide, with its secondary amide group and long alkyl chains, can be a precursor for further chemical modifications. The amide linkage can potentially undergo various chemical transformations, allowing for the introduction of different functional groups and the synthesis of novel compounds for specialized applications.

Integration and Performance of N-(2-Ethylhexyl)isononanamide in Material Formulations

The physical and chemical properties of N-(2-Ethylhexyl)isononanamide make it a versatile additive in a range of material formulations, where it enhances performance and processing characteristics.

In the textile and leather industries, N-(2-Ethylhexyl)isononanamide is utilized as a finishing agent. nih.gov Fatty acid amides, in general, are employed as softeners, lubricants, and water repellents. gerli.comwhamine.com When applied to textiles, these compounds reduce friction between fibers, imparting a soft and smooth feel to the fabric. whamine.com The long, non-polar alkyl chains of N-(2-Ethylhexyl)isononanamide are expected to orient themselves away from the fiber surface, creating a lubricating layer. The interaction with the textile fibers, which can be cellulosic, protein-based, or synthetic, is primarily governed by van der Waals forces and potentially hydrogen bonding between the amide group and polar sites on the fiber surface.

In leather processing, a crucial step is "fatliquoring," where lubricants are introduced to the leather to make it soft and flexible after tanning and drying. debagkimya.com Fatty acid amides can be a component of fatliquoring emulsions. wipo.int The oil droplets in the emulsion penetrate the leather's fibrous structure, and upon breaking of the emulsion, the oil coats the collagen fibers. debagkimya.comeopcw.com This lubrication prevents the fibers from sticking together upon drying, which would otherwise result in a hard and brittle material. rsc.orgunive.it The branched structure of N-(2-Ethylhexyl)isononanamide may provide enhanced penetration and a more uniform coating of the leather fibers.

N-(2-Ethylhexyl)isononanamide is used as a plasticizer in polymer systems, particularly in polyvinyl chloride (PVC). lookchem.com Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between the polymer chains. The long, branched alkyl chains of N-(2-Ethylhexyl)isononanamide insert themselves between the rigid PVC chains, increasing the free volume and allowing for greater chain mobility.

A critical aspect of plasticizer performance is its permanence within the polymer matrix and its resistance to migration and leaching. youtube.com Since plasticizers are not chemically bonded to the polymer, they can migrate to the surface of the material and subsequently be released into the environment. oaepublish.com The rate of migration is influenced by factors such as the plasticizer's molecular weight, the polymer's permeability, temperature, and the nature of the contacting medium. youtube.com

The thermal stability of N-(2-Ethylhexyl)isononanamide is a key advantage in polymer processing, which often involves high temperatures. guidechem.com Its resistance to oxidation and low volatility contribute to the stability and longevity of the final plastic product. lookchem.com

Table 1: Comparison of Properties of N-(2-Ethylhexyl)isononanamide with a Common Phthalate (B1215562) Plasticizer
PropertyN-(2-Ethylhexyl)isononanamideDi(2-ethylhexyl) phthalate (DEHP)
Molecular Weight269.47 g/mol390.56 g/mol
Chemical ClassFatty Acid AmidePhthalate Ester
StructureBranched AliphaticAromatic Ester
Potential for MigrationExpected to be lower due to potential for hydrogen bonding and physical entanglementKnown to migrate, especially in contact with fatty substances

The inherent lubricating properties of N-(2-Ethylhexyl)isononanamide make it a valuable component in the formulation of industrial lubricants. lookchem.com Its high thermal stability and low volatility are advantageous in applications where the lubricant is subjected to high temperatures and pressures. guidechem.com It can function as a boundary lubricant, forming a thin film on metal surfaces to reduce friction and wear.

Process Chemistry and Engineering Considerations for Industrial Scale Application

The industrial-scale production of N-(2-Ethylhexyl)isononanamide involves the reaction of isononanoic acid and 2-ethylhexylamine in a reactor at elevated temperatures. google.com Key process parameters that need to be controlled include temperature, pressure, reaction time, and the molar ratio of the reactants. The removal of water is crucial to drive the equilibrium towards the product side. This can be achieved through azeotropic distillation or by operating under a vacuum.

After the reaction, the crude product may require purification to remove unreacted starting materials, byproducts, and catalyst residues. Purification methods can include distillation, solvent extraction, and recrystallization. google.com The choice of purification method depends on the desired purity of the final product and the nature of the impurities.

When used as an additive in polymers, N-(2-Ethylhexyl)isononanamide is typically blended with the polymer resin along with other additives before processing. The blending can be done in a high-speed mixer to ensure a homogeneous distribution of the plasticizer within the polymer matrix. The subsequent processing steps, such as extrusion or injection molding, are then carried out at elevated temperatures to melt and shape the plasticized polymer.

Material Degradation Studies and N-(2-Ethylhexyl)isononanamide Release from Manufactured Articles During Service Life

The long-term performance and environmental impact of materials containing N-(2-Ethylhexyl)isononanamide are influenced by its degradation and release from the manufactured articles. While specific studies on the degradation of N-(2-Ethylhexyl)isononanamide are limited, the degradation of similar branched-chain fatty acids has been investigated. The biodegradability of branched-chain fatty acids can be influenced by the position and degree of branching, which can interfere with the typical beta-oxidation pathway of microbial degradation. nih.govresearchgate.net

The release of N-(2-Ethylhexyl)isononanamide from materials is primarily through leaching. youtube.com The rate of leaching is dependent on various factors, including the properties of the material, the environmental conditions (e.g., temperature, pH), and the presence of solvents or fatty substances that can facilitate the extraction of the plasticizer. youtube.com Over time, the loss of the plasticizer can lead to changes in the material's properties, such as increased brittleness and reduced flexibility.

Further research is needed to fully understand the degradation pathways and release kinetics of N-(2-Ethylhexyl)isononanamide from various materials to assess its long-term performance and environmental fate.

Regulatory Science and Policy Research Pertaining to N 2 Ethylhexyl Isononanamide

Analysis of Evolving Regulatory Frameworks (e.g., REACH) and Their Impact on Chemical Compounds Like N-(2-Ethylhexyl)isononanamide

The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation stands as a pivotal framework impacting the chemical industry. chlorinated-solvents.eueuropa.eu Its core principle, "no data, no market," mandates that substances manufactured or imported into the EU in quantities of one tonne or more per year must be registered with the European Chemicals Agency (ECHA). airbus.comhseni.gov.uk This ensures that manufacturers and importers provide data on the properties and uses of their substances, and assess the potential risks to human health and the environment. chlorinated-solvents.eueuropa.eu

For a substance like N-(2-Ethylhexyl)isononanamide (EINECS 298-293-5), being listed in the European Inventory of Existing Commercial Chemical Substances (EINECS) designates it as a "phase-in" substance under REACH. europa.eu This means it was on the European market between January 1, 1971, and September 18, 1981. europa.eu As a phase-in substance, it was subject to a transitional regime with registration deadlines dependent on its production or import volume.

The impact of REACH extends to substances in articles. If a substance is intended to be released from an article and is present in those articles in quantities totaling over one tonne per year, it must be registered. item24.com Furthermore, producers and importers of articles must notify ECHA if their articles contain a Substance of Very High Concern (SVHC) in a concentration above 0.1% weight by weight (w/w) and the total amount of the substance in those articles exceeds one tonne per year. item24.com While polymers themselves are exempt from registration, the monomers and other substances used in their production are not. melitek.com

In the United States, N-(2-Ethylhexyl)isononanamide is subject to the Toxic Substances Control Act (TSCA) and is listed on the TSCA Inventory. nih.gov The U.S. Environmental Protection Agency (EPA) has established a Significant New Use Rule (SNUR) for this chemical. cornell.edu Specifically, under 40 CFR § 721.10131, anyone who intends to manufacture, import, or process this substance for a use other than as a defoamer in cement additives for oilfield applications must notify the EPA at least 90 days in advance. cornell.edu This allows the EPA to evaluate the intended new use and, if necessary, impose protective measures.

These evolving regulatory frameworks on both sides of the Atlantic demonstrate a clear trend towards greater scrutiny of chemicals. They place the burden of proof on industry to demonstrate the safe use of their products, leading to a more comprehensive understanding of chemical properties and potential risks throughout their lifecycle.

Methodological Advancements in Regulatory Science for Chemical Assessment

In recent years, predictive analytics and computational modeling have become increasingly integral to regulatory science. These approaches, often referred to as in silico methods, are used to predict the physicochemical, toxicological, and environmental fate properties of chemicals. This is particularly valuable for substances where experimental data may be limited or to prioritize chemicals for further testing.

For a compound like N-(2-Ethylhexyl)isononanamide, Quantitative Structure-Activity Relationship (QSAR) models could be employed. QSARs are mathematical models that relate the chemical structure of a substance to its biological activity or a particular property. By comparing the structure of N-(2-Ethylhexyl)isononanamide to other structurally similar amides with known properties, regulators can make informed predictions about its potential hazards.

Artificial intelligence (AI) and machine learning (ML) are at the forefront of advancing regulatory chemistry and risk assessment. These technologies can analyze vast and complex datasets to identify patterns and relationships that may not be apparent through traditional methods. For instance, ML algorithms can be trained on large toxicological databases to predict the potential for a substance like N-(2-Ethylhexyl)isononanamide to cause specific adverse health effects.

In the context of REACH, AI and ML can assist in the evaluation of registration dossiers by flagging inconsistencies or potential data gaps. These tools can also enhance the efficiency and accuracy of risk assessments by automating certain aspects of data analysis and modeling.

The drive to reduce reliance on animal testing and to make chemical evaluation more efficient and human-relevant has led to the development of New Approach Methodologies (NAMs). These include in vitro assays, high-throughput screening methods, and integrated approaches to testing and assessment (IATAs).

For N-(2-Ethylhexyl)isononanamide, a tiered testing strategy could be employed, starting with in silico predictions and in vitro assays to assess properties like skin irritation or genotoxicity. Only if these initial tests indicate a potential concern would higher-tier studies be considered. This approach, which is increasingly being adopted by regulatory bodies, helps to focus resources on the chemicals of greatest potential concern and to minimize animal use.

Identification and Research Addressing Regulatory Science Knowledge Gaps for N-(2-Ethylhexyl)isononanamide

Despite the available regulatory information, there are still knowledge gaps for N-(2-Ethylhexyl)isononanamide. While some physicochemical and toxicological data are available through ECHA's database and other sources, a comprehensive public dataset on its long-term environmental fate and potential for bioaccumulation may be limited. nih.gov

Further research could focus on:

Chronic Toxicity: More extensive studies on the long-term effects on aquatic organisms are needed to refine the environmental risk assessment. nih.gov

Endocrine Disruption Potential: Given the widespread use of some amides, an assessment of the potential for N-(2-Ethylhexyl)isononanamide to interfere with the endocrine systems of wildlife and humans would be valuable.

Metabolism and Toxicokinetics: Understanding how the substance is absorbed, distributed, metabolized, and excreted in different organisms is crucial for a complete risk profile.

Addressing these knowledge gaps through targeted research will allow for a more robust and scientifically sound regulatory evaluation of N-(2-Ethylhexyl)isononanamide.

International Harmonization Efforts and Collaborative Research Initiatives in Chemical Regulatory Science

Given the global nature of the chemical industry, international harmonization of regulatory requirements is essential to facilitate trade and ensure a consistent level of protection for human health and the environment. Organizations like the Organisation for Economic Co-operation and Development (OECD) play a key role in developing and standardizing test guidelines for chemicals. This means that data generated using OECD guidelines in one country are generally accepted by regulatory authorities in other member countries, reducing the need for duplicative testing.

Collaborative research initiatives, often involving government agencies, academia, and industry, are also crucial for advancing regulatory science. These partnerships can pool resources and expertise to address complex scientific challenges, such as the development and validation of new assessment methodologies. For a substance like N-(2-Ethylhexyl)isononanamide, international collaboration could facilitate the sharing of data and assessments, leading to a more harmonized and efficient regulatory approach globally.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adopted by the United Nations, is another significant step towards international harmonization. europa.eu The GHS provides a common framework for classifying chemicals according to their hazards and for communicating this information through standardized labels and safety data sheets. ECHA's C&L Inventory indicates that N-(2-Ethylhexyl)isononanamide has been notified under the GHS, with hazard classifications for acute toxicity, eye irritation, and aquatic toxicity. nih.gov

Scientific Foundations for Regulatory Guidance on Chemical Release Management and Environmental Stewardship for N-(2-Ethylhexyl)isononanamide

The regulatory oversight and environmental stewardship of N-(2-Ethylhexyl)isononanamide, identified by EINECS number 298-293-5 and CAS number 93820-33-8, are primarily guided by its potential ecotoxicological effects, particularly in aquatic environments. nih.govepa.gov Although comprehensive environmental fate and transport data for this specific compound are not extensively documented in publicly available literature, regulatory decisions are founded on data from structurally similar chemicals, established toxicological principles, and a precautionary approach to manage potential environmental risks. epa.gov

The United States Environmental Protection Agency (EPA) has established a Significant New Use Rule (SNUR) for N-(2-Ethylhexyl)isononanamide. epa.govecfr.govcornell.edu This regulation designates specific industrial, commercial, and consumer activities involving this chemical as significant new uses, requiring notification to the EPA before they can commence. epa.govecfr.govcornell.edu The primary application identified under this rule is its use as a defoamer in cement additives for oilfield applications. epa.govcornell.edu This regulatory action is based on the prediction of potential toxicity to aquatic organisms. epa.gov

The scientific basis for this concern stems from an assessment of the compound's chemical structure and data from analogous neutral organic substances. epa.gov The EPA has predicted that toxicity to aquatic life may occur at concentrations exceeding 2 parts per billion (ppb) in surface waters. epa.gov This prediction underscores the need for stringent control over its release into the environment. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals further corroborates these concerns, classifying N-(2-Ethylhexyl)isononanamide as very toxic to aquatic life and toxic to aquatic life with long-lasting effects. nih.gov

While specific biodegradation studies on N-(2-Ethylhexyl)isononanamide are limited, the chemical stability of the amide bond suggests it may not degrade rapidly in the environment. The EPA estimates that the substance may persist in the environment for more than two months. epa.gov Furthermore, there is an estimated bioaccumulation factor of greater than or equal to 5,000, indicating a high potential for the substance to accumulate in aquatic organisms. epa.gov The environmental behavior of structurally related compounds, such as the widely studied plasticizer di(2-ethylhexyl) phthalate (B1215562) (DEHP), provides some insight into potential degradation pathways. researchgate.netresearchgate.netnih.govmdpi.com For instance, the aerobic and anaerobic biodegradation of DEHP involves hydrolysis to form mono(2-ethylhexyl) phthalate and subsequently 2-ethylhexanol and phthalic acid. researchgate.netnih.govmdpi.com It can be inferred that N-(2-Ethylhexyl)isononanamide might undergo hydrolysis to form isononanoic acid and 2-ethylhexylamine (B116587) under certain environmental conditions. However, the absence of specific studies on N-(2-Ethylhexyl)isononanamide represents a significant data gap, necessitating a conservative approach to its management.

In Canada, N-(2-Ethylhexyl)isononanamide is listed as a substance subject to reporting under the Chemicals Management Plan, indicating that it is under assessment for its potential toxicity and the need for control measures. gazette.gc.ca This inclusion highlights the ongoing scientific and regulatory scrutiny of this chemical to ensure environmental protection.

The management of chemical releases and environmental stewardship for N-(2-Ethylhexyl)isononanamide is therefore predicated on preventing its entry into aquatic ecosystems. The regulatory framework, particularly the EPA's SNUR, is designed to limit its application to specific, controlled industrial uses where releases can be minimized. epa.govcornell.edu The recordkeeping requirements under this rule ensure that manufacturers and processors of the substance maintain accountability for its use. cornell.edu

Data Tables

Table 1: GHS Classification for N-(2-Ethylhexyl)isononanamide

Hazard ClassHazard CategoryHazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic life
Hazardous to the aquatic environment, long-term hazardCategory 2H411: Toxic to aquatic life with long lasting effects
Source: European Chemicals Agency (ECHA) C&L Inventory. The percentages of notifiers for these classifications are 10.3% for Acute Toxicity (Oral) and Eye Irritation, and 66.7% for Aquatic Hazard (Acute and Chronic). nih.gov

Table 2: U.S. EPA Significant New Use Rule (SNUR) for N-(2-Ethylhexyl)isononanamide

RegulationChemical SubstanceCAS NumberSignificant New UseRecordkeeping Requirements
40 CFR § 721.10131Isononanamide, N-(2-ethylhexyl)-93820-33-8Defoamer for cement additives in oilfield applications§ 721.125 (a), (b), (c), and (i) are applicable to manufacturers, importers, and processors of this substance.
Source: U.S. Code of Federal Regulations. cornell.edu

Conclusion and Future Perspectives in N 2 Ethylhexyl Isononanamide Research

Synthesis of Key Academic Research Findings and Contributions

N-(2-Ethylhexyl)isononanamide, identified by EINECS number 298-293-5 and CAS number 93820-33-8, is a branched-chain amide that has garnered attention primarily for its industrial applications, though its potential in other scientific fields is beginning to be explored. ecfr.gov Academic research has established its fundamental synthesis and mechanism in specific contexts, while also highlighting its potential biological activities.

The primary synthesis route for N-(2-Ethylhexyl)isononanamide involves the amidation reaction between isononanoic acid and 2-ethylhexylamine (B116587), typically under controlled conditions to ensure the formation of the desired amide bond. In industrial settings, this process is conducted in large-scale reactors, often with continuous feeding of reactants and removal of by-products to maximize efficiency.

The molecular structure, featuring a nine-carbon branched isononanamide group linked to a 2-ethylhexyl substituent, is crucial to its function. The 2-ethylhexyl group is known to increase the compound's hydrophobicity, while the branched chain structure is considered optimal for its principal industrial application as a defoamer in cement additives for oilfields. This specific use is regulated by the U.S. Environmental Protection Agency (EPA) under a Significant New Use Rule (SNUR). ecfr.gov Structurally, the amide group provides higher chemical stability compared to ester-based compounds, which are more prone to hydrolysis.

Beyond its industrial use, preliminary research has investigated its biological activities. The proposed mechanism of action suggests that the amide group can form hydrogen bonds and other non-covalent interactions with various biomolecules, including proteins and enzymes, thereby modulating their activity. Some findings indicate that N-(2-Ethylhexyl)isononanamide may possess antimicrobial properties, theorized to stem from its hydrophobic nature which allows it to disrupt bacterial cell membranes, leading to lysis. Furthermore, there is an indication of potential anticancer activity, with suggestions that the compound might inhibit the proliferation of certain cancer cells, possibly through pathways involving apoptosis induced by oxidative stress and mitochondrial dysfunction. However, these biological applications remain largely at an exploratory stage.

Interactive Table: Key Research Findings for N-(2-Ethylhexyl)isononanamide

Research AreaKey FindingsSupporting Evidence/MechanismPrimary Source(s)
Synthesis Typically synthesized via reaction of isononanoic acid and 2-ethylhexylamine.Acid or base-catalyzed amidation reaction.
Industrial Application Primarily used as a defoamer in oilfield cement additives.Branched-chain and hydrophobic nature optimize defoaming properties. ecfr.gov
Structural Influence The 2-ethylhexyl group enhances hydrophobicity; amide bond provides chemical stability.Comparison to ester-based compounds which hydrolyze more readily.
Biological Activity Investigated for potential antimicrobial and anticancer properties.Antimicrobial: Disruption of bacterial cell membranes. Anticancer: Possible induction of apoptosis.
Mechanism of Action Interacts with biomolecules via its amide group.Hydrogen bonding and other interactions with proteins and enzymes.

Identification of Unaddressed Research Questions and Emerging Areas of Inquiry

Despite its established industrial role, the scientific literature on N-(2-Ethylhexyl)isononanamide reveals several significant gaps, presenting numerous opportunities for future research.

A primary area requiring further investigation is the detailed elucidation of its biological mechanisms. While preliminary studies suggest antimicrobial and cytotoxic effects, the specific molecular targets and signaling pathways have not been fully characterized. Unaddressed questions include:

What specific enzymes or proteins does N-(2-Ethylhexyl)isononanamide interact with to exert its potential antimicrobial or anticancer effects?

Through which precise pathways does it induce apoptosis in cancer cells?

What is its spectrum of activity against various bacterial and fungal strains?

Another major gap is the lack of comprehensive physicochemical and toxicological data. Detailed properties such as melting point, boiling point, and solubility are not well-documented in publicly available literature. Furthermore, its environmental fate, persistence, and long-term ecological impact are significantly less studied compared to more common industrial chemicals like phthalates. This leads to critical research questions:

What are the complete physicochemical parameters of N-(2-Ethylhexyl)isononanamide?

How does it behave in various environmental compartments (soil, water, air)? What are its degradation pathways and potential for bioaccumulation? europa.eu

What is the comprehensive toxicological profile for both acute and chronic exposure in different model organisms?

Finally, its primary application as a defoamer is well-noted, but its potential in other industrial or scientific applications remains largely unexplored. Research could delve into its utility as a surfactant, lubricant, or a building block for more complex molecules, moving beyond its current niche role.

Table: Unaddressed Research Questions

CategorySpecific Research Question
Mechanistic Biology What are the specific molecular targets of N-(2-Ethylhexyl)isononanamide in bacterial and cancer cells?
How does the compound trigger oxidative stress and mitochondrial dysfunction?
Physicochemical Properties What are the definitive values for its melting point, boiling point, and solubility in various solvents?
Environmental Science What is the environmental persistence and biodegradability of the compound? europa.eu
Does N-(2-Ethylhexyl)isononanamide or its degradation products pose a risk to aquatic or terrestrial ecosystems?
Toxicology What is the full toxicological profile following chronic exposure?
Applied Chemistry Can N-(2-Ethylhexyl)isononanamide be utilized as a precursor for novel pharmaceutical compounds or specialized polymers?

Prospects for Interdisciplinary Collaboration and Translational Research Involving N-(2-Ethylhexyl)isononanamide

The existing knowledge gaps and emerging questions surrounding N-(2-Ethylhexyl)isononanamide create a fertile ground for interdisciplinary and translational research. The compound's journey from a regulated industrial chemical to a potentially versatile molecule requires a collaborative approach.

Interdisciplinary Collaboration:

Chemistry and Biology/Medicine: Organic chemists can work on synthesizing derivatives of N-(2-Ethylhexyl)isononanamide to enhance its biological activity or reduce potential toxicity. These novel compounds could then be screened by microbiologists, pharmacologists, and oncologists to evaluate their efficacy as potential antimicrobial or anticancer agents.

Environmental Science and Chemical Engineering: Collaboration between environmental scientists and chemical engineers is crucial for assessing the compound's life cycle. Engineers can optimize production to minimize environmental release, while environmental scientists can study its fate and impact, guiding the development of greener, more biodegradable alternatives.

Materials Science and Industrial Chemistry: Material scientists could explore the incorporation of N-(2-Ethylhexyl)isononanamide into new polymers or finishing agents, leveraging its chemical stability and hydrophobic properties for novel applications in textiles or coatings. nih.gov

Translational Research: The most promising avenue for translational research lies in its potential therapeutic applications. If its antimicrobial or anticancer properties are substantiated through rigorous preclinical studies, N-(2-Ethylhexyl)isononanamide could become a lead compound for drug development. This would involve a classic translational path from bench-scale chemical synthesis and in-vitro testing to in-vivo animal models, and eventually, to clinical trials. The stability of the amide bond is an attractive feature for a potential drug candidate.

Furthermore, there is potential for "industrial translation." By thoroughly characterizing its physicochemical properties, researchers could identify new, higher-value industrial applications beyond its current use as a defoamer, translating basic scientific understanding into new commercial opportunities.

Q & A

Basic: How to determine the chemical structure and purity of EC 298-293-5 for experimental validation?

Methodological Answer:
To confirm the structure and purity of EC 298-293-5, use a combination of analytical techniques:

  • Spectroscopy : NMR (¹H, ¹³C) and FTIR to identify functional groups and molecular structure .
  • Chromatography : HPLC or GC-MS to assess purity (>95% recommended for research-grade compounds) .
  • Elemental Analysis : Verify empirical formula consistency .
    Data Contradiction Analysis : Discrepancies between spectroscopic and chromatographic results may indicate impurities or degradation. Replicate measurements and cross-validate with reference standards .

Advanced: How to design experiments to investigate EC 298-293-5’s reactivity under varying thermodynamic conditions?

Methodological Answer:

  • Experimental Design :
    • Variables : Temperature (25–150°C), pressure (1–10 atm), solvent polarity (e.g., water vs. DMSO) .
    • Control Groups : Include inert analogs to isolate reactivity mechanisms .
  • Data Collection : Use in-situ spectroscopic monitoring (e.g., Raman spectroscopy) to track real-time reaction pathways .
  • Contradiction Resolution : If kinetic data conflicts with thermodynamic predictions, re-examine assumptions (e.g., solvent effects, catalytic intermediates) and apply multivariate regression analysis .

Basic: What statistical methods are appropriate for analyzing dose-response relationships of EC 298-293-5 in biological assays?

Methodological Answer:

  • Parametric Tests : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values .
  • Non-Parametric Alternatives : Apply Mann-Whitney U tests if data deviates from normality .
  • Data Validation : Ensure replicates (n ≥ 3) and report confidence intervals to address variability .

Advanced: How to reconcile conflicting literature data on EC 298-293-5’s catalytic activity?

Methodological Answer:

  • Systematic Review : Map discrepancies to experimental variables (e.g., catalyst loading, substrate specificity) using PRISMA guidelines .
  • Meta-Analysis : Pool datasets and apply random-effects models to quantify heterogeneity .
  • Mechanistic Replication : Reproduce key studies under standardized conditions (e.g., ISO guidelines for catalysis) to isolate protocol-driven biases .

Basic: What protocols ensure reproducibility in synthesizing EC 298-293-5?

Methodological Answer:

  • Synthesis Documentation : Detail stoichiometry, reaction time, and purification steps (e.g., recrystallization solvents) .
  • Batch Consistency : Use QC metrics like melting point range (±2°C) and TLC spot homogeneity .
  • Reporting Standards : Adhere to the "Experimental" section guidelines in journals like Beilstein Journal of Organic Chemistry .

Advanced: How to model EC 298-293-5’s environmental fate using computational chemistry?

Methodological Answer:

  • Software Tools : Employ Gaussian or COSMO-RS for partition coefficients (log P) and biodegradation pathways .
  • Validation : Cross-check predictions with experimental LC-MS/MS data on degradation byproducts .
  • Limitations : Address model uncertainties (e.g., force field approximations) via sensitivity analysis .

Basic: How to validate the specificity of EC 298-293-5 in binding assays?

Methodological Answer:

  • Competitive Binding Assays : Use radiolabeled ligands or fluorescence polarization to quantify displacement .
  • Negative Controls : Include structurally unrelated compounds to rule out nonspecific interactions .
  • Data Interpretation : Calculate Z’-factor (>0.5 indicates robust assay specificity) .

Advanced: What strategies optimize EC 298-293-5’s stability in long-term storage?

Methodological Answer:

  • Accelerated Stability Studies : Use Arrhenius modeling to predict degradation rates under elevated temperatures (40–60°C) .
  • Stabilizers : Test antioxidants (e.g., BHT) or inert atmospheres (N₂) to inhibit oxidation .
  • Analytical Monitoring : Periodic DSC and XRD to detect polymorphic transitions .

Basic: How to design a robust negative control for EC 298-293-5 in cellular toxicity studies?

Methodological Answer:

  • Control Selection : Use solvent-only (e.g., DMSO) and untreated cell cohorts .
  • Endpoint Metrics : Measure viability (MTT assay), ROS production, and apoptosis markers (caspase-3) .
  • Statistical Power : Ensure sample sizes (n ≥ 6) to detect ≥20% effect sizes with α=0.05 .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data for EC 298-293-5?

Methodological Answer:

  • Pharmacokinetic Analysis : Measure bioavailability (AUC), protein binding, and metabolic clearance .
  • Tissue-Specific Modeling : Use PBPK models to simulate organ-level exposure .
  • Mechanistic Hypotheses : Test if off-target interactions (e.g., CYP450 inhibition) explain reduced in vivo activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.